
2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiourea with α-halo ketones can lead to the formation of thiazole rings . Additionally, the imidazole ring can be synthesized via the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are typically scaled up and refined to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The thiazole ring can participate in various biochemical reactions, influencing cellular processes. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules and to interfere with key metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a precursor to various pharmaceuticals.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, found in many biologically active molecules.
2-Methyl-5-nitroimidazole: A derivative of imidazole with antimicrobial properties.
Uniqueness
2-(1-Methyl-1h-imidazol-5-yl)thiazole-5-carboxylic acid is unique due to its combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a wide range of molecular targets and to participate in diverse chemical reactions, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H7N3O2S |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-(3-methylimidazol-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-11-4-9-2-5(11)7-10-3-6(14-7)8(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
GHXADTOROREFPZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2=NC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


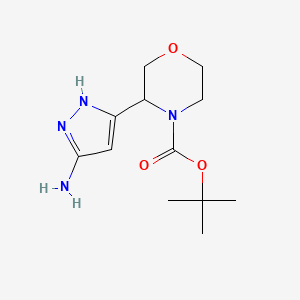
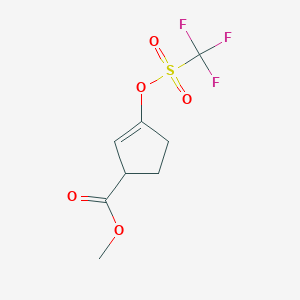

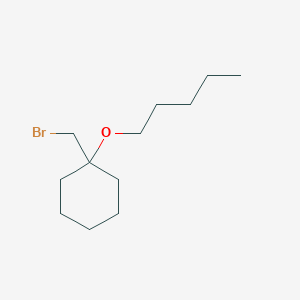
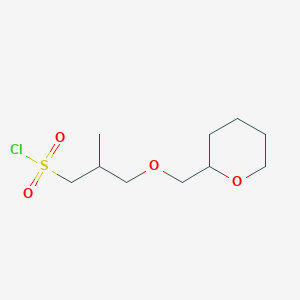
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B13478838.png)
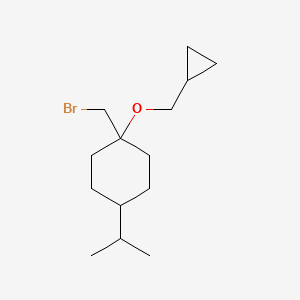
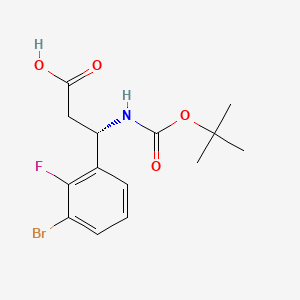
![6-Thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13478854.png)
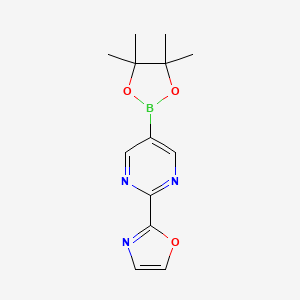
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)
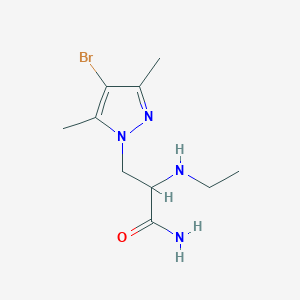
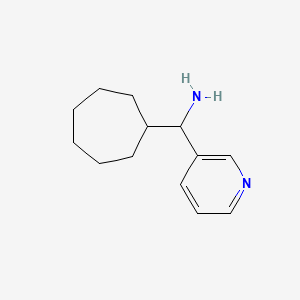
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)
